![molecular formula C19H28N4O5S B2362486 tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 2034201-35-7](/img/structure/B2362486.png)

tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

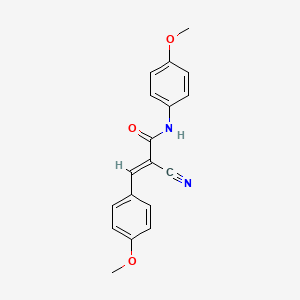

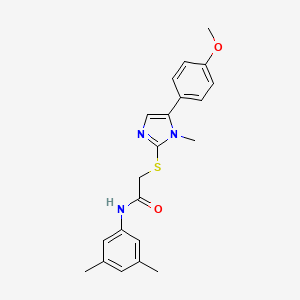

The compound is a complex organic molecule with several functional groups. The “tert-butyl” part refers to a tertiary butyl group, which is a carbon atom attached to three other carbon atoms. The “2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl” part suggests the presence of a benzo-thiadiazole ring, which is a type of heterocyclic aromatic ring containing sulfur and nitrogen atoms . The “carbamoyl” part indicates the presence of a carbamoyl group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom . The “pyrrolidine-1-carboxylate” part suggests the presence of a pyrrolidine ring, which is a type of non-aromatic five-membered ring with one nitrogen atom, and a carboxylate group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to another oxygen atom that is in turn bonded to a metal ion .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of polar groups like carbamoyl and carboxylate would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications

Synthesis and Metabolic Pathways

- Tert-butyl derivatives are pivotal in developing selective prostaglandin E2 agonists, aiding in bone fracture healing. Metabolism studies in human liver microsomes have identified major pathways involving oxidation and demethylation processes (Prakash et al., 2008).

- In synthetic chemistry, tert-butyl derivatives are used to create antilipidemic agents showing potent activities against plasma triglyceride and cholesterol levels, demonstrating the compound's versatility in medicinal chemistry applications (Ohno et al., 1999).

Catalytic and Chemical Reactions

- Tert-butyl compounds participate in cyclopropanation reactions, underscoring their role in asymmetric catalysis and organic synthesis. These reactions are crucial for the development of novel organic compounds with potential applications in various fields, including pharmaceuticals (Park et al., 1996).

- Radical acylation reactions facilitated by tert-butyl peroxy compounds highlight their utility in synthesizing new carbonyl-containing compounds, which are valuable in pharmaceutical and material sciences (Sun et al., 2022).

Structural and Mechanistic Insights

- X-ray crystallography and spectroscopic analyses of tert-butyl derivatives offer deep insights into their molecular structures and interactions, laying the groundwork for designing more efficient catalysts and reactive intermediates (Naveen et al., 2007).

- Investigations into the basicity of stable carbenes featuring tert-butyl groups contribute to a better understanding of their reactivity and potential as ligands in organometallic chemistry, which is critical for catalysis and synthesis applications (Kim & Streitwieser, 2002).

Mechanism of Action

Mode of Action

The exact nature of these interactions and the resulting changes in the target would depend on the specific target involved .

Biochemical Pathways

Without specific information on the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Once the target is identified, it would be possible to map the compound’s effects onto known biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the proportion of the compound that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its target and the role of that target in cellular processes .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, presence of other molecules, and cellular location. Without specific information on the compound’s target and mode of action, it’s difficult to predict how these factors might influence the compound’s activity .

Future Directions

The future directions for the study of this compound would depend on its potential applications. If it has medicinal properties, future studies might focus on improving its efficacy and reducing any side effects. If it has potential industrial applications, future research might focus on improving its synthesis and exploring its potential uses .

properties

IUPAC Name |

tert-butyl 2-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O5S/c1-19(2,3)28-18(25)22-12-7-10-16(22)17(24)20-11-13-23-15-9-6-5-8-14(15)21(4)29(23,26)27/h5-6,8-9,16H,7,10-13H2,1-4H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGKAVCZWKQUKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)

![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)

![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)

![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)

![2-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2362419.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)